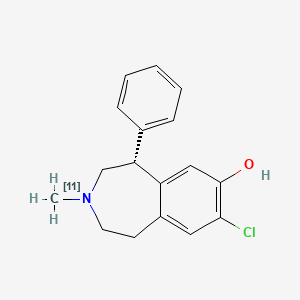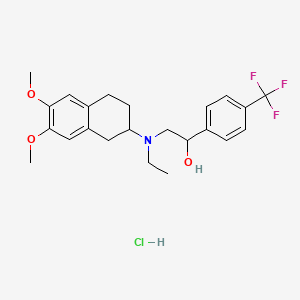
Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride is a complex organic compound. It features a benzenemethanol core with various functional groups, including an ethyl group, a tetrahydro-6,7-dimethoxy-2-naphthalenyl group, and a trifluoromethyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the benzenemethanol core: This could be achieved through a Friedel-Crafts alkylation reaction.
Introduction of the ethyl group: This might involve an alkylation reaction using ethyl halides.
Incorporation of the tetrahydro-6,7-dimethoxy-2-naphthalenyl group: This could be done through a series of reactions, including hydrogenation and methoxylation.
Addition of the trifluoromethyl group: This might involve a trifluoromethylation reaction using reagents like trifluoromethyl iodide.
Formation of the hydrochloride salt: This is typically done by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzenemethanol core.
Reduction: Reduction reactions could occur at the naphthalenyl group.
Substitution: The trifluoromethyl group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
It might be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry
It might be used in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Benzenemethanol derivatives: Compounds with similar benzenemethanol cores but different substituents.
Naphthalenyl derivatives: Compounds with similar naphthalenyl groups but different functional groups.
Trifluoromethyl compounds: Compounds with trifluoromethyl groups but different core structures.
Uniqueness
The unique combination of functional groups in this compound might confer specific properties, such as enhanced biological activity or unique chemical reactivity, distinguishing it from other similar compounds.
特性
CAS番号 |
116680-77-4 |
|---|---|
分子式 |
C23H29ClF3NO3 |
分子量 |
459.9 g/mol |
IUPAC名 |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-ethylamino]-1-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H28F3NO3.ClH/c1-4-27(14-20(28)15-5-8-18(9-6-15)23(24,25)26)19-10-7-16-12-21(29-2)22(30-3)13-17(16)11-19;/h5-6,8-9,12-13,19-20,28H,4,7,10-11,14H2,1-3H3;1H |
InChIキー |
SACXMDRLQBMTLQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(C1=CC=C(C=C1)C(F)(F)F)O)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


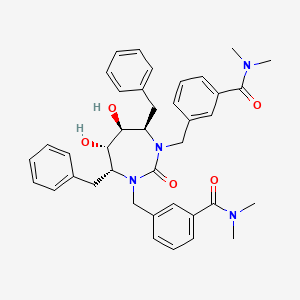
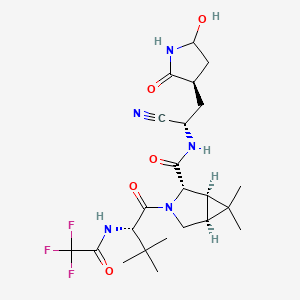

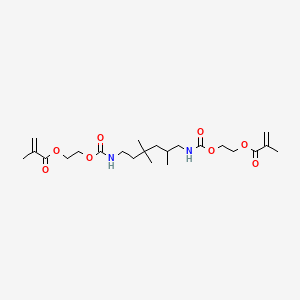

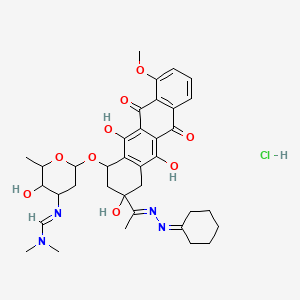
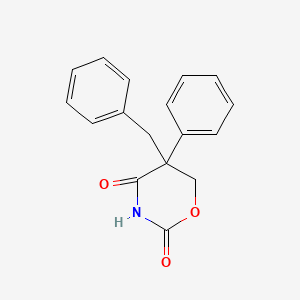

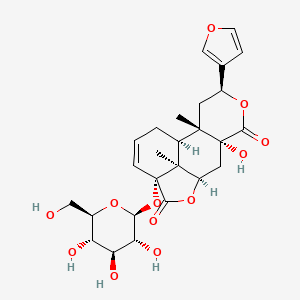
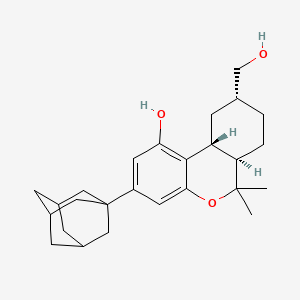
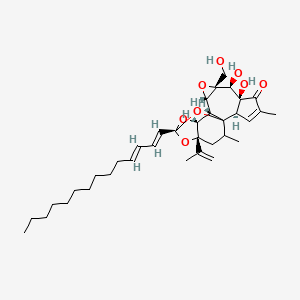
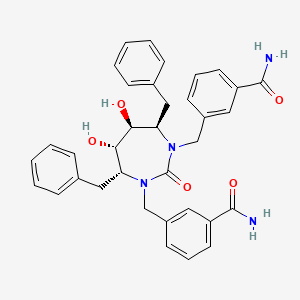
![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
